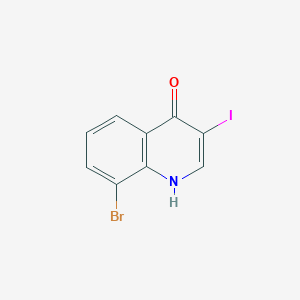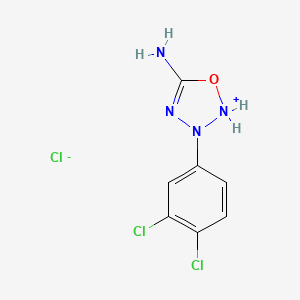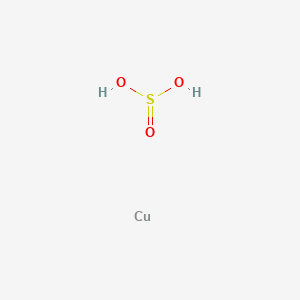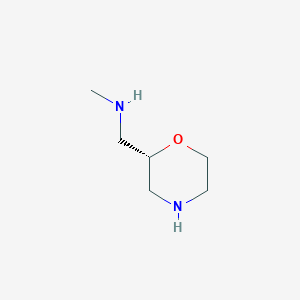
8-Bromo-3-iodoquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3-iodoquinolin-4-ol is a heterocyclic compound with the molecular formula C₉H₅BrINO. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of bromine and iodine atoms attached to the quinoline ring, which significantly influences its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-iodoquinolin-4-ol typically involves the bromination and iodination of quinoline derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions: 8-Bromo-3-iodoquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield quinoline derivatives with different functional groups, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds .
科学的研究の応用
8-Bromo-3-iodoquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic applications.
Industry: Utilized in the development of materials with specific electronic or photophysical properties
作用機序
The mechanism of action of 8-Bromo-3-iodoquinolin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular interactions .
類似化合物との比較
6-Bromo-3-iodoquinolin-4-ol: Another quinoline derivative with similar halogen substitutions.
8-Hydroxyquinoline: A related compound with a hydroxyl group instead of halogens, known for its diverse biological activities.
Uniqueness: 8-Bromo-3-iodoquinolin-4-ol is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological properties compared to other quinoline derivatives. Its dual halogenation makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C9H5BrINO |
|---|---|
分子量 |
349.95 g/mol |
IUPAC名 |
8-bromo-3-iodo-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrINO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) |
InChIキー |
FQKGUHNWTCWYPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12338377.png)

![4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12338389.png)



![(1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B12338408.png)

![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)
![2-Phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12338433.png)
![2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline](/img/structure/B12338439.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)

